An In-Depth Technical Guide to 2-[(2-Methylphenyl)amino]propanohydrazide: Synthesis, Predicted Properties, and Hypothesized Biological Activities
An In-Depth Technical Guide to 2-[(2-Methylphenyl)amino]propanohydrazide: Synthesis, Predicted Properties, and Hypothesized Biological Activities
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract: The hydrazide functional group is a cornerstone in medicinal chemistry, featured in numerous pharmacologically active compounds.[1] This guide provides a comprehensive, prospective analysis of 2-[(2-Methylphenyl)amino]propanohydrazide, a molecule for which direct literature is scarce. By leveraging established principles of chemical synthesis, computational property prediction, and bioisosteric reasoning, we delineate a pathway for its investigation. This document outlines a proposed synthesis, predicts its physicochemical characteristics, hypothesizes potential biological activities based on structural analogs, and provides detailed protocols for its validation. The aim is to equip researchers with the foundational knowledge and methodologies required to explore the therapeutic potential of this novel chemical entity.
Part 1: Chemical Structure and Predicted Physicochemical Properties
The structure of 2-[(2-Methylphenyl)amino]propanohydrazide incorporates a chiral center, a secondary aromatic amine, and a terminal hydrazide group. These features suggest potential for diverse molecular interactions and a rich pharmacological profile. The hydrazide moiety, in particular, is a versatile functional group known to participate in hydrogen bonding and metal chelation, and serves as a common synthon for various heterocyclic systems.[1][2]
Chemical Structure:
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize 2-[(2-Methylphenyl)amino]propanohydrazide from its corresponding amide.
Materials:
-
2-[(2-Methylphenyl)amino]propanamide
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[(2-Methylphenyl)amino]propanamide (1.0 eq).
-
Reagent Addition: Add absolute ethanol (approx. 10 mL per gram of amide) to dissolve the starting material. Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Expected ¹H NMR signals would include aromatic protons, the methine proton of the propane backbone, the methyl group, and distinct signals for the three NH/NH2 groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (amine and hydrazide), C=O stretching (amide), and aromatic C-H bonds.
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Melting Point (m.p.): A sharp melting point range will indicate the purity of the synthesized compound.
Part 3: Hypothesized Biological Activities and Mechanisms of Action
The structural features of 2-[(2-Methylphenyl)amino]propanohydrazide allow for informed hypotheses regarding its potential biological activities. The hydrazide moiety is a known pharmacophore in various drug classes, and the overall structure resembles known bioactive molecules. [3][4]
Hypothesis 1: Potential as an Antimicrobial Agent
Rationale: Hydrazide-containing compounds, most famously isoniazid for tuberculosis treatment, have a long history as effective antimicrobial agents. [5]Their mechanism often involves interference with essential metabolic pathways in bacteria and fungi. Furthermore, various substituted amide derivatives have demonstrated broad-spectrum antimicrobial activity. [6][7]The combination of the hydrazide group and the substituted aminopropanamide backbone in the target molecule suggests a potential for antimicrobial efficacy.
Proposed Mechanism of Action: The compound could act by inhibiting a key microbial enzyme, such as a synthase involved in cell wall biosynthesis or a metabolic enzyme crucial for survival. The hydrazide moiety could chelate essential metal ions in the enzyme's active site or form covalent adducts with enzymatic cofactors.
Hypothesis 2: Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Rationale: A number of N-aryl propanamide derivatives have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). [8]FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibiting FAAH elevates endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The structure of 2-[(2-Methylphenyl)amino]propanohydrazide is a bioisostere of known propanamide-based FAAH inhibitors; the hydrazide can be considered a replacement for a primary amide or other functional groups. [9][10] Proposed Mechanism of Action: The compound may act as a competitive or non-competitive inhibitor of FAAH. It could bind to the active site of the enzyme, preventing the hydrolysis of anandamide. This would lead to an increase in endocannabinoid signaling through CB1 and CB2 receptors.
Caption: General workflow for initial biological screening.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
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Test compound stock solution (in DMSO)
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Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
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Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
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Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
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Negative control (DMSO vehicle)
-
Microplate reader or incubator
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of broth to all wells.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
Controls: Prepare wells for a positive control (serial dilution of a standard antibiotic) and a negative control (broth with DMSO vehicle only).
-
Inoculation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum in broth and add 5 µL to each well to achieve a final concentration of approx. 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
Objective: To determine the concentration of the compound that inhibits 50% of FAAH enzyme activity (IC50).
Materials:
-
Test compound stock solution (in DMSO)
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Positive control inhibitor (e.g., URB597)
-
Black 96-well microtiter plates
-
Fluorescence microplate reader (Ex/Em = 355/460 nm)
Procedure:
-
Plate Setup: Add 20 µL of assay buffer to all wells.
-
Compound Addition: Add 10 µL of serially diluted test compound to the sample wells. Add 10 µL of positive control to its designated wells and 10 µL of DMSO vehicle to the control wells.
-
Enzyme Addition: Add 20 µL of FAAH enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the AAMCA substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
While 2-[(2-Methylphenyl)amino]propanohydrazide remains an under-investigated molecule, this guide establishes a robust framework for its systematic exploration. By applying established synthetic methodologies and drawing upon the principles of bioisosterism, we have constructed a profile of its predicted properties and plausible biological activities. The detailed protocols provided herein offer a clear path for researchers to synthesize, characterize, and evaluate this compound. The potential for antimicrobial or FAAH inhibitory activity makes 2-[(2-Methylphenyl)amino]propanohydrazide a compelling candidate for further research in the pursuit of novel therapeutic agents.
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